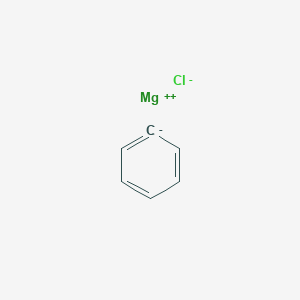

Phenylmagnesium chloride

Descripción general

Descripción

Phenylmagnesium chloride is an organomagnesium compound with the chemical formula C6H5MgCl. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran or diethyl ether and is known for its high reactivity and versatility in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylmagnesium chloride is prepared by reacting chlorobenzene with magnesium metal in the presence of a dry ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture and oxygen. The general reaction is as follows:

C6H5Cl+Mg→C6H5MgCl

The reaction is exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and ensure high yield .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity chlorobenzene and magnesium, along with stringent control of reaction conditions to ensure consistency and quality of the product. The reaction is typically carried out in large reactors equipped with cooling systems to manage the exothermic nature of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Phenylmagnesium chloride undergoes a variety of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether to form secondary and tertiary alcohols.

Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.

Cross-Coupling Reactions: Utilizes palladium or nickel catalysts to form biaryl compounds.

Major Products:

Alcohols: From reactions with aldehydes and ketones.

New Carbon-Carbon Bonds: From reactions with alkyl halides.

Biaryl Compounds: From cross-coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Phenylmagnesium chloride is primarily known for its role as a Grignard reagent in organic synthesis. It facilitates the formation of various organic compounds through nucleophilic addition reactions.

- Hydrocarbons : Used to synthesize aromatic hydrocarbons from carbonyl compounds.

- Alcohols and Ketones : Acts as a nucleophile in the formation of secondary and tertiary alcohols from aldehydes and ketones.

- Organic Acids and Amines : Participates in the synthesis of carboxylic acids and amines through reactions with carbon dioxide and nitrogen-containing compounds, respectively.

Case Study : The synthesis of (−)-phenserine, an important pharmaceutical compound, involves the use of this compound to introduce phenyl groups into the molecular structure .

Cross-Coupling Reactions

This compound is employed in cross-coupling reactions, such as the Suzuki reaction, to form biaryl compounds which are significant in pharmaceuticals and agrochemicals.

- Example : In the synthesis of stephacidin B, this compound is used to couple with various electrophiles to construct complex molecular architectures .

Electrolyte Solutions

Recent studies have explored the use of this compound as an electrolyte solution in rechargeable magnesium batteries. When combined with aluminum chloride (AlCl), it enhances the efficiency and capacity of these batteries.

| Application | Description |

|---|---|

| Electrolyte Solution | Used with AlCl for improved battery performance |

| Energy Storage | Potential use in next-generation rechargeable batteries |

Synthesis of Organometallic Compounds

This compound serves as a precursor for synthesizing other organometallic compounds, including organotin compounds and silicones. These derivatives are crucial in various industrial applications, including catalysis and polymer production.

Safety Considerations

This compound is highly reactive, especially with moisture and air. It can evolve toxic gases upon contact with water and is classified as flammable and an irritant.

Mecanismo De Acción

Phenylmagnesium chloride acts as a nucleophile in many of its reactions. The carbon-magnesium bond is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom highly reactive towards electrophiles, such as carbonyl compounds. The general mechanism involves the nucleophilic attack of the carbon atom on the electrophilic center, followed by the formation of a new carbon-carbon bond .

Comparación Con Compuestos Similares

- Phenylmagnesium Bromide (C6H5MgBr)

- Phenylmagnesium Iodide (C6H5MgI)

- Phenyllithium (C6H5Li)

- Benzylmagnesium Chloride (C6H5CH2MgCl)

Phenylmagnesium chloride stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Actividad Biológica

Phenylmagnesium chloride (PhMgCl) is an organomagnesium compound that plays a significant role in organic synthesis as a Grignard reagent. Its biological activity, particularly in terms of toxicity, reactivity, and potential applications, is crucial for understanding its safe handling and utility in various chemical processes.

This compound is typically prepared by reacting magnesium with chlorobenzene in an ether solvent such as tetrahydrofuran (THF). The reaction produces a highly reactive organomagnesium compound that can participate in nucleophilic addition reactions, making it valuable for synthesizing various organic compounds.

Toxicological Profile

This compound exhibits several toxicological effects that are important to consider:

- Acute Toxicity : The compound is harmful if ingested or inhaled. Estimated LD50 values indicate significant toxicity:

- Irritation : Contact with skin or eyes can cause severe burns and damage. It is classified as causing serious eye damage and skin corrosion .

- Chronic Effects : Prolonged exposure may lead to respiratory irritation and other chronic health effects .

Reactivity in Organic Synthesis

This compound serves as a powerful nucleophile in organic chemistry. Its ability to react with carbonyl compounds leads to the formation of alcohols after hydrolysis. This property is exploited in various synthetic pathways:

- Formation of Alcohols : Reacting PhMgCl with aldehydes or ketones results in the corresponding alcohols, which are crucial intermediates in organic synthesis.

- Synthesis of Aromatic Compounds : PhMgCl can also react with electrophiles to form substituted aromatic compounds, expanding its utility in synthetic chemistry.

Case Studies

-

Synthesis of Benzoic Acid Derivatives :

A study demonstrated the use of this compound in the carbonation reaction to yield benzoic acid and p-phenylbenzoic acid. This highlights its role in producing carboxylic acids from Grignard reagents . -

Environmental Impact Assessment :

Research has shown that while this compound itself is not classified as environmentally hazardous, large spills can have detrimental effects on aquatic life. The compound exhibits varying levels of toxicity to crustaceans and fish, with LC50 values indicating potential risks to aquatic ecosystems .

Summary of Toxicological Data

| Parameter | Value |

|---|---|

| Oral LD50 (Rat) | 2229.73 mg/kg |

| Dermal LD50 (Rabbit) | 2837.84 mg/kg |

| Inhalation LC50 (Rat) | 83783.78 ppm (2h) |

| Skin Corrosion | Severe burns |

| Eye Damage | Serious damage |

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for phenylmagnesium chloride, and how are they optimized for reproducibility?

this compound is typically synthesized via the reaction of magnesium metal with chlorobenzene in anhydrous tetrahydrofuran (THF) under inert conditions . Key optimization steps include:

- Magnesium activation : Surface cleaning (e.g., using dilute HCl) to remove oxide layers.

- Solvent purity : THF must be rigorously dried (e.g., over sodium/benzophenone) to prevent hydrolysis .

- Reaction initiation : Gentle heating or addition of a catalytic amount of iodine to trigger the Grignard formation. Characterization involves titration to determine molarity and GC-MS/NMR to confirm absence of by-products like biphenyl .

Q. What precautions are critical for handling this compound in laboratory settings?

- Moisture control : Use Schlenk lines or gloveboxes to avoid rapid exothermic hydrolysis .

- Temperature management : Maintain reactions below 0°C for controlled reactivity, as THF solutions can decompose at elevated temperatures.

- Quenching protocols : Slowly add to dry ice/2-propanol mixtures to safely neutralize residual reagent .

Advanced Research Questions

Q. How can contradictions in reported reaction products (e.g., nitrosobenzene vs. diphenylamine) be resolved mechanistically?

A study reinvestigating phenylmagnesium bromide with nitrosyl chloride (NOCl) found diphenylamine as the major product (0–31% yield) instead of nitrosobenzene, contradicting earlier literature . Mechanistic insights include:

- Stoichiometric dependence : A 2:1 NOCl-to-Grignard ratio favors nitrosobenzene intermediates, which further react with excess Grignard to form diphenylnitric oxide and ultimately diphenylamine.

- Intermediate trapping : Low-temperature (-78°C) reactions and spectroscopic monitoring (e.g., in situ IR) can identify transient species .

- By-product analysis : Co-products like phenol and biphenyl suggest competing hydrolysis or coupling pathways.

Q. What experimental strategies improve yield and selectivity in this compound-mediated couplings?

- Additive screening : LiCl or ZnCl₂ can stabilize intermediates and suppress side reactions (e.g., β-hydride elimination) .

- Solvent effects : THF vs. ethers with higher boiling points (e.g., 2-MeTHF) influence reaction kinetics and product distribution.

- Substrate pre-functionalization : Electron-deficient aryl chlorides require higher temperatures or ultrasonication to activate magnesium .

Table 1 : Optimization Variables and Outcomes

Q. How can researchers validate the identity and purity of this compound in situ?

- Titration : Use 1,10-phenanthroline as an indicator to quantify active Grignard concentration .

- Spectroscopic methods : ¹H NMR (δ 6.5–7.5 ppm for phenyl protons) and IR (C-Mg stretching at ~500 cm⁻¹) confirm structural integrity .

- Quenching experiments : Hydrolysis to benzene and subsequent GC-MS analysis detects contaminants like biphenyl .

Q. What methodologies address challenges in scaling up this compound reactions for multigram syntheses?

- Continuous flow systems : Improve heat/mass transfer and reduce safety risks associated with exothermic reactions .

- In-line monitoring : PAT (Process Analytical Technology) tools like ReactIR track reagent consumption in real time.

- Safety protocols : Design pressure-relief systems and secondary containment for large-scale THF use .

Q. Methodological Guidance

Q. How should researchers design experiments to reconcile conflicting literature on Grignard reactivity?

- Controlled replication : Reproduce prior studies with documented parameters (e.g., stoichiometry, temperature, solvent batch) .

- Isolation of intermediates : Use cryogenic trapping or rapid-injection NMR to capture short-lived species .

- Computational modeling : DFT calculations predict feasible pathways and transition states to guide experimental validation .

Q. What are best practices for reporting this compound-based procedures in publications?

- Detailed experimental logs : Include exact reagent grades, solvent drying methods, and inert atmosphere techniques .

- Data transparency : Provide raw NMR/GC-MS spectra in supplementary materials, annotated with peak assignments .

- Safety disclosures : Note hazards (e.g., pyrophoric risks) and mitigation strategies compliant with ACS/COSHH standards .

Propiedades

IUPAC Name |

magnesium;benzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCVDCOJSPWGRW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059215 | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solution in 73% tetrahydrofuran: Dark liquid; [MSDSonline] | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Reacts with water, Soluble in tetrahydrofuran, Soluble in ether (ethyl ether, other ethers may be used as solvents) | |

| Record name | Phenylmagnesium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

A solution which is about 3 molar has an approximate strength of 48%, and a density (20/4 °C) of about 1.15 | |

| Record name | Phenylmagnesium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

100-59-4 | |

| Record name | Phenylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorophenylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylmagnesium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.